

Spectroscopic Profile of 3-Methylfuran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylfuran

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylfuran** (CAS No: 930-27-8), a key heterocyclic organic compound. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format to support research, development, and quality control activities. Detailed experimental protocols for acquiring these spectra are also provided.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **3-Methylfuran**.

Table 1: ^1H NMR Spectroscopic Data of 3-Methylfuran

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.21	m	H-2
6.22	m	H-4
7.33	m	H-5
2.05	s	-CH ₃

Solvent: CDCl_3 , Reference: TMS (0.00 ppm)

Table 2: ^{13}C NMR Spectroscopic Data of 3-Methylfuran

Chemical Shift (δ) ppm	Assignment
142.4	C-5
138.8	C-2
119.5	C-3
110.1	C-4
11.4	-CH ₃

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 3: Infrared (IR) Spectroscopic Data of 3-Methylfuran

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	m	=C-H Stretch (Aromatic)
3000-2850	m	C-H Stretch (Alkyl)
1600-1475	w-m	C=C Stretch (Aromatic Ring)
1300-1000	s	C-O Stretch
900-690	s	=C-H Bend (Aromatic)

s = strong; m = medium; w = weak

Table 4: Mass Spectrometry (Electron Ionization) Data of 3-Methylfuran

m/z	Relative Intensity (%)	Assignment
82	100	[M] ⁺ (Molecular Ion)
81	80	[M-H] ⁺
53	65	[C ₄ H ₅] ⁺
51	30	[C ₄ H ₃] ⁺
39	45	[C ₃ H ₃] ⁺
27	35	[C ₂ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy Protocol

- **Sample Preparation:** A 5-10 mg sample of **3-Methylfuran** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).^[1] The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** A standard NMR spectrometer with a proton frequency of 300 MHz or higher is utilized.
- **Data Acquisition:**
 - **Pulse Program:** A standard single-pulse experiment is used.
 - **Spectral Width:** Typically set to 12-15 ppm to cover the entire proton chemical shift range.
 - **Number of Scans:** 8 to 16 scans are generally sufficient for a sample of this concentration.
 - **Relaxation Delay:** A relaxation delay of 1-2 seconds is employed between scans.

- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

2.1.2 ^{13}C NMR Spectroscopy Protocol

- **Sample Preparation:** A more concentrated sample of 20-50 mg of **3-Methylfuran** is dissolved in approximately 0.7 mL of CDCl_3 with TMS.^[1]
- **Instrumentation:** A standard NMR spectrometer is used, with the carbon frequency corresponding to the proton frequency (e.g., 75 MHz for a 300 MHz instrument).
- **Data Acquisition:**
 - **Pulse Program:** A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
 - **Spectral Width:** A spectral width of approximately 200-220 ppm is used.
 - **Number of Scans:** Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required.
 - **Relaxation Delay:** A relaxation delay of 2 seconds is commonly used.
- **Data Processing:** Similar to ^1H NMR, the data is processed through Fourier transformation, phasing, and baseline correction, with chemical shifts referenced to TMS.

Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** As **3-Methylfuran** is a liquid, a neat sample is prepared by placing a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.^{[2][3]}
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:**
 - A background spectrum of the clean, empty salt plates is first recorded.

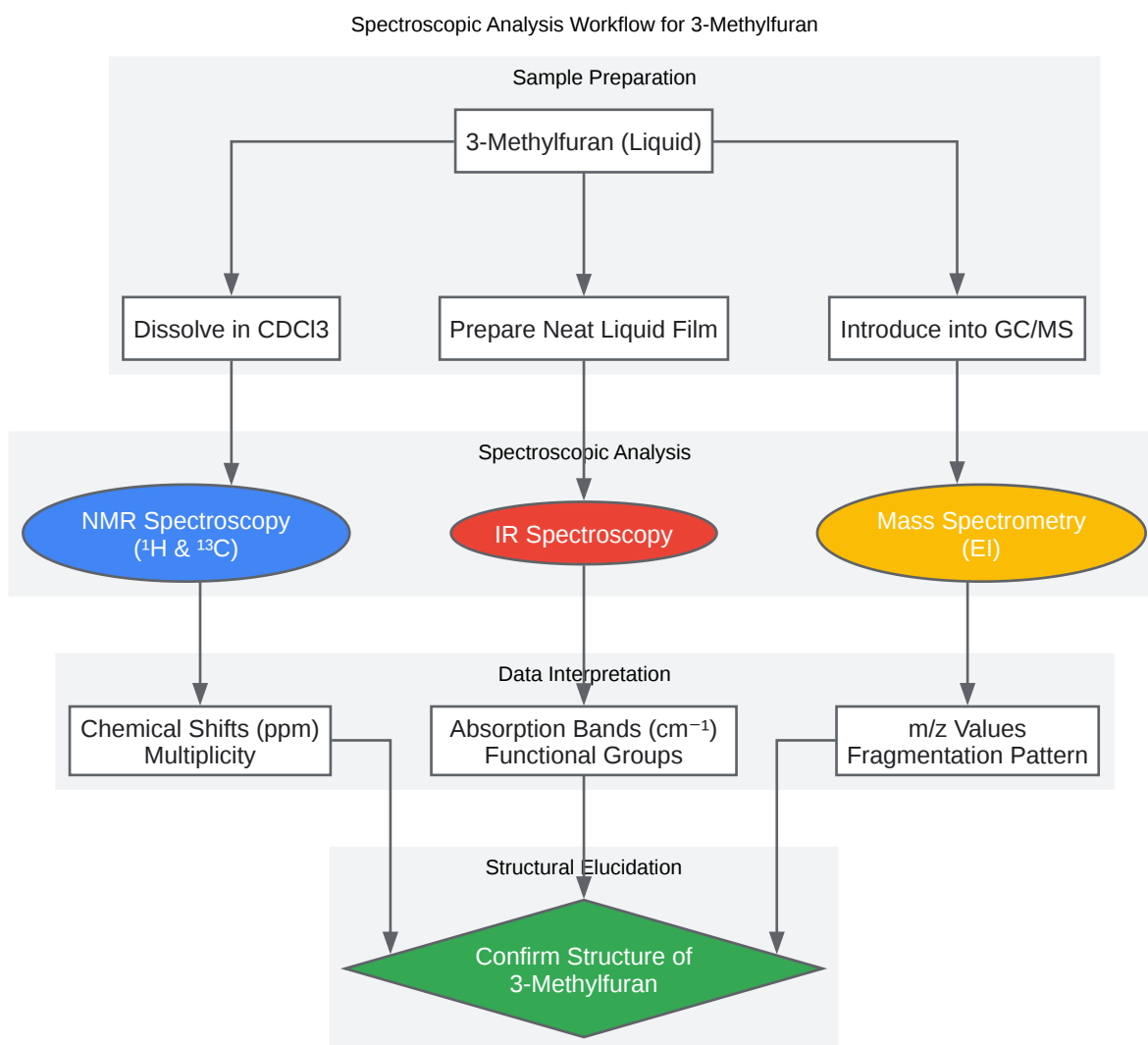
- The prepared sample is then placed in the instrument's sample holder.
- The sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} .[\[4\]](#)
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, which is then converted to absorbance or transmittance.

Mass Spectrometry (MS) Protocol

- Sample Introduction: For a volatile liquid like **3-Methylfuran**, the sample is introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe suitable for volatile liquids.[\[5\]](#)
- Instrumentation: An electron ionization (EI) mass spectrometer is used.
- Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum. The most abundant ion is typically assigned a relative intensity of 100%.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **3-Methylfuran**.



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Caption: Workflow for the spectroscopic characterization of **3-Methylfuran**.

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Phone: (601) 213-4426

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